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Compound of Interest

Compound Name:
(S)-(+)-1-METHOXY-2-

PROPYLAMINE

Cat. No.: B1588276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

amine, (S)-(+)-1-methoxy-2-propylamine. This document is intended to serve as a valuable

resource for researchers and professionals in the fields of chemistry and drug development,

offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics. The guide includes structured data tables, detailed

experimental protocols for data acquisition, and visualizations to illustrate the relationship

between spectroscopic analysis and molecular structure.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (S)-(+)-1-methoxy-2-
propylamine. It is important to note that while the IR and MS data are derived from the

racemic mixture (1-methoxy-2-propanamine), they are expected to be identical for the (S)-(+)-

enantiomer in the absence of a chiral environment. The ¹H and ¹³C NMR data are based on

predictive analysis and typical values for similar structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.3 s 3H -OCH₃

~3.2 m 2H -CH₂-O-

~2.9 m 1H -CH(NH₂)-

~1.5 (broad) s 2H -NH₂

~1.0 d 3H -CH(NH₂)-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~76 -CH₂-O-

~59 -OCH₃

~47 -CH(NH₂)-

~20 -CH(NH₂)-CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3380 Medium N-H stretch (asymmetric)

~3300 Medium N-H stretch (symmetric)

~2960 Strong C-H stretch (aliphatic)

~2870 Strong C-H stretch (aliphatic)

~1600 Medium N-H bend (scissoring)

~1460 Medium C-H bend (methyl/methylene)

~1120 Strong C-O stretch (ether)

Source: NIST Chemistry WebBook, data for 1-methoxy-2-propanamine.[1]

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Proposed Fragment Ion

89 ~5 [M]⁺

74 ~10 [M - CH₃]⁺

58 ~15 [M - OCH₃]⁺

45 ~100 [CH₃OCH₂]⁺

44 ~80 [CH(NH₂)=CH₂]⁺

30 ~30 [CH₂NH₂]⁺

Source: NIST Chemistry WebBook, data for 1-methoxy-2-propanamine (Electron Ionization).[1]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure

of (S)-(+)-1-methoxy-2-propylamine.

Materials and Equipment:

(S)-(+)-1-methoxy-2-propylamine sample

Deuterated chloroform (CDCl₃)

Tetramethylsilane (TMS) as an internal standard

NMR tube (5 mm) and cap

Pipettes

Vortex mixer

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of (S)-(+)-1-methoxy-2-propylamine into a

clean, dry vial.

Add approximately 0.7 mL of CDCl₃ containing 0.03% TMS.

Gently vortex the vial to ensure the sample is completely dissolved.

Using a pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid

height is approximately 4-5 cm.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.
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Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR:

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

For ¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).

A larger number of scans will be required due to the lower natural abundance of ¹³C

(e.g., 1024 or more scans).

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the

residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in (S)-(+)-1-methoxy-2-propylamine using

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.
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Materials and Equipment:

(S)-(+)-1-methoxy-2-propylamine sample

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

Isopropanol or ethanol for cleaning

Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and

allowing it to dry completely.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Analysis:

Place a small drop of (S)-(+)-1-methoxy-2-propylamine directly onto the center of the

ATR crystal, ensuring complete coverage of the crystal surface.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing and Cleaning:

The spectrometer software will automatically subtract the background spectrum from the

sample spectrum.

Perform baseline correction if necessary.

Label the significant peaks with their corresponding wavenumbers.
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Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe after the

measurement.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of (S)-(+)-1-methoxy-
2-propylamine using Electron Ionization (EI) Mass Spectrometry.

Materials and Equipment:

(S)-(+)-1-methoxy-2-propylamine sample

Gas chromatograph-mass spectrometer (GC-MS) with an EI source

Microsyringe

Appropriate solvent for dilution (if necessary, e.g., methanol or dichloromethane)

Procedure:

Sample Introduction:

If using a GC-MS system, prepare a dilute solution of the sample in a volatile solvent.

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the

analyte from the solvent and introduce it into the mass spectrometer.

Alternatively, for a direct insertion probe, a small amount of the neat liquid can be

introduced.

Instrument Setup and Data Acquisition:

The mass spectrometer is operated under a high vacuum.

The sample molecules are ionized in the EI source, typically at 70 eV.

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio (m/z).
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Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Determine the base peak (the most intense peak in the spectrum).

Compare the obtained spectrum with library spectra for confirmation.

Visualization of Spectroscopic Analysis
The following diagrams, generated using the DOT language, illustrate the workflow of

spectroscopic analysis and the correlation between the data and the molecular structure of (S)-
(+)-1-methoxy-2-propylamine.
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Diagram 1: General workflow for the spectroscopic analysis of (S)-(+)-1-methoxy-2-
propylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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